Relacorilant

Description

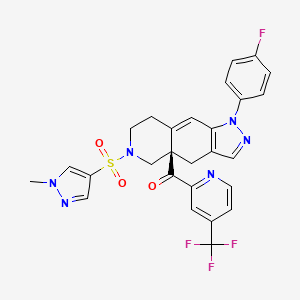

Structure

3D Structure

Properties

IUPAC Name |

[(4aR)-1-(4-fluorophenyl)-6-(1-methylpyrazol-4-yl)sulfonyl-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinolin-4a-yl]-[4-(trifluoromethyl)pyridin-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22F4N6O3S/c1-35-15-22(14-33-35)41(39,40)36-9-7-18-11-24-17(13-34-37(24)21-4-2-20(28)3-5-21)12-26(18,16-36)25(38)23-10-19(6-8-32-23)27(29,30)31/h2-6,8,10-11,13-15H,7,9,12,16H2,1H3/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANIDIGFXJFFEL-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CCC3=CC4=C(CC3(C2)C(=O)C5=NC=CC(=C5)C(F)(F)F)C=NN4C6=CC=C(C=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CCC3=CC4=C(C[C@@]3(C2)C(=O)C5=NC=CC(=C5)C(F)(F)F)C=NN4C6=CC=C(C=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22F4N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801099345 | |

| Record name | Relacorilant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801099345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1496510-51-0 | |

| Record name | [(4aR)-1-(4-Fluorophenyl)-1,4,5,6,7,8-hexahydro-6-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4aH-pyrazolo[3,4-g]isoquinolin-4a-yl][4-(trifluoromethyl)-2-pyridinyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1496510-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Relacorilant [USAN:INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1496510510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Relacorilant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14976 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Relacorilant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801099345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RELACORILANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2158753C7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Relacorilant's Mechanism of Action in Cushing's Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Relacorilant (CORT125134) is a novel, orally bioavailable, selective glucocorticoid receptor modulator (SGRM) in development for the treatment of endogenous Cushing's syndrome.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical and clinical data. This compound acts as a competitive antagonist of the glucocorticoid receptor (GR), mitigating the signs and symptoms of hypercortisolism.[2] A key differentiator of this compound is its high selectivity for the GR, with no significant activity at the progesterone, androgen, or mineralocorticoid receptors, which translates to a favorable safety profile by avoiding off-target effects associated with non-selective antagonists like mifepristone.[3]

Introduction to Cushing's Syndrome and the Glucocorticoid Receptor

Cushing's syndrome is a rare and severe endocrine disorder characterized by prolonged exposure to excessive levels of cortisol.[4] This hypercortisolism can be either ACTH-dependent, stemming from a pituitary adenoma (Cushing's disease) or ectopic ACTH secretion, or ACTH-independent, typically caused by an adrenal tumor.[4] The clinical manifestations are multisystemic and include metabolic disturbances (hyperglycemia, weight gain, visceral obesity), cardiovascular complications (hypertension), and other debilitating symptoms.[2]

The physiological and pathological effects of cortisol are mediated by the glucocorticoid receptor (GR), a ligand-dependent transcription factor ubiquitously expressed throughout the body.[4] Upon binding to cortisol, the GR translocates to the nucleus, where it modulates the transcription of a wide array of target genes, leading to the clinical features of Cushing's syndrome. Therefore, antagonizing the GR presents a logical therapeutic strategy to counteract the effects of excess cortisol.

Molecular Mechanism of Action of this compound

This compound functions as a competitive antagonist of the glucocorticoid receptor.[2][5] It binds to the ligand-binding domain of the GR with high affinity, preventing the binding of endogenous cortisol.[2][6] This direct competition inhibits the downstream signaling cascade initiated by cortisol.

Selective Glucocorticoid Receptor Antagonism

A defining feature of this compound is its high selectivity for the GR. Unlike the non-selective GR antagonist mifepristone, which also exhibits potent anti-progestogenic and anti-androgenic activity, this compound does not bind significantly to the progesterone receptor (PR) or the androgen receptor (AR).[3] This selectivity is crucial for its improved tolerability profile, as it avoids the adverse effects associated with PR antagonism, such as endometrial thickening and irregular vaginal bleeding.[3]

Modulation of GR-Mediated Gene Transcription

By preventing the binding of cortisol to the GR, this compound inhibits the translocation of the GR to the nucleus and its subsequent interaction with glucocorticoid response elements (GREs) in the promoter regions of target genes. This leads to the suppression of the transcriptional activity of genes that are pathologically upregulated in Cushing's syndrome.[5] Preclinical studies have shown that this compound can effectively reverse the cortisol-induced expression of GR target genes.[5]

Impact on the Hypothalamic-Pituitary-Adrenal (HPA) Axis

A notable characteristic of this compound is its modest disinhibition of the hypothalamic-pituitary-adrenal (HPA) axis compared to mifepristone.[4][7][8] While GR antagonism is expected to reduce the negative feedback of cortisol on the hypothalamus and pituitary, leading to a compensatory increase in ACTH and cortisol levels, this effect appears to be less pronounced with this compound.[4] This difference may be attributed to distinct transcriptional coregulator recruitment by the GR when bound to this compound compared to mifepristone.[4][8] The clinical significance of this modest HPA axis disinhibition is a potentially lower risk of marked hypercortisolemia and associated mineralocorticoid excess.

Quantitative Data

The following tables summarize key quantitative data for this compound from preclinical and clinical studies.

Table 1: Preclinical Potency and Selectivity of this compound

| Parameter | Value | Species/System | Reference |

| GR Binding Affinity (Ki) | 0.5 nM | Not Specified | [6] |

| AR Binding Affinity (Ki) | > 10 µM | Not Specified | [6] |

| PR Binding Affinity (Ki) | > 10 µM | Not Specified | [6] |

Table 2: Clinical Efficacy of this compound in Cushing's Syndrome (Phase 2 & 3 Trials)

| Clinical Endpoint | Study | Dose | Result | Reference |

| Improved Glucose Tolerance | Phase 2 (NCT02804750) | Low-dose cohort | Significant improvement | [9] |

| Increased Osteocalcin | Phase 2 (NCT02804750) | Low-dose cohort | 60% increase in blood osteocalcin | [9] |

| Reduced Blood Pressure | Phase 2 (NCT02804750) | Low-dose cohort | Reduction in 45% of patients with uncontrolled hypertension | [9] |

| Hypertension Response | GRACE Phase 3 (NCT03697109) | Not Specified | 63% of patients met response criteria | [10] |

| Systolic Blood Pressure Reduction | GRACE Phase 3 (NCT03697109) | Not Specified | Mean reduction of 7.9 mmHg (P < 0.0001) | [10] |

| Diastolic Blood Pressure Reduction | GRACE Phase 3 (NCT03697109) | Not Specified | Mean reduction of 5.4 mmHg (P < 0.0001) | [10] |

| Improved Glucose Metabolism | GRACE Phase 3 (NCT03697109) | Not Specified | Clinically meaningful and statistically significant improvements | [11] |

| Weight Loss | GRACE & GRADIENT Phase 3 | Not Specified | Significant weight loss | [12] |

Experimental Protocols

Detailed, proprietary experimental protocols for this compound are not publicly available. However, the following sections describe standard methodologies for key experiments used to characterize glucocorticoid receptor antagonists.

Glucocorticoid Receptor Binding Assay (Competitive Binding)

Objective: To determine the binding affinity (Ki) of a test compound for the glucocorticoid receptor.

Methodology:

-

Reagents and Materials:

-

Recombinant human glucocorticoid receptor (GR).

-

Radiolabeled glucocorticoid ligand (e.g., [3H]-dexamethasone).

-

Test compound (this compound) at various concentrations.

-

Assay buffer.

-

Scintillation fluid.

-

96-well plates.

-

Scintillation counter.

-

-

Procedure:

-

A fixed concentration of recombinant human GR and radiolabeled ligand are incubated in the assay buffer.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radiolabeled ligand for binding to the GR.

-

The mixture is incubated to reach binding equilibrium.

-

The bound and free radioligand are separated (e.g., by filtration through a glass fiber filter).

-

The amount of radioactivity on the filter, representing the bound ligand, is quantified using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.

-

The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Dexamethasone-Induced GRE-Luciferase Reporter Gene Assay

Objective: To assess the functional antagonist activity of a test compound on GR-mediated gene transcription.

Methodology:

-

Reagents and Materials:

-

A suitable cell line (e.g., A549 or HEK293) stably or transiently transfected with a luciferase reporter plasmid containing glucocorticoid response elements (GREs) upstream of the luciferase gene.

-

Dexamethasone (a potent GR agonist).

-

Test compound (this compound) at various concentrations.

-

Cell culture medium.

-

Luciferase assay reagent.

-

Luminometer.

-

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

Cells are pre-treated with increasing concentrations of the test compound (this compound) or vehicle control for a specified period.

-

A fixed, sub-maximal concentration of dexamethasone is then added to stimulate GR-mediated transcription.

-

After an incubation period, the cells are lysed, and the luciferase assay reagent is added.

-

The luminescence, which is proportional to the level of luciferase expression and thus GR transcriptional activity, is measured using a luminometer.

-

The ability of the test compound to inhibit dexamethasone-induced luciferase activity is quantified, and the IC50 value is determined.

-

In Vivo Model of Cushing's Syndrome

Objective: To evaluate the in vivo efficacy of a GR antagonist in a model that mimics the hypercortisolemic state of Cushing's syndrome.

Methodology:

-

Animal Model:

-

Procedure:

-

Animals are treated with a glucocorticoid to induce symptoms such as hyperglycemia, insulin resistance, and weight gain.

-

A separate group of animals receives the glucocorticoid in combination with the test compound (this compound) at various doses.

-

A control group receives vehicle only.

-

Over the course of the study, various parameters are monitored, including:

-

Blood glucose and insulin levels.

-

Body weight and composition.

-

Blood pressure.

-

Plasma levels of ACTH and corticosterone (to assess HPA axis feedback).

-

-

At the end of the study, tissues can be collected for further analysis (e.g., gene expression analysis of GR target genes).

-

The efficacy of the test compound is determined by its ability to prevent or reverse the glucocorticoid-induced pathological changes.

-

Visualizations

Glucocorticoid Receptor Signaling Pathway

Caption: Glucocorticoid receptor (GR) signaling pathway in the presence of cortisol.

This compound Mechanism of Action

Caption: this compound competitively antagonizes the glucocorticoid receptor.

Experimental Workflow: Competitive Binding Assay

Caption: Workflow for a glucocorticoid receptor competitive binding assay.

Conclusion

This compound is a highly selective glucocorticoid receptor modulator that acts as a competitive antagonist to mitigate the effects of hypercortisolism in Cushing's syndrome.[2] Its distinct mechanism of action, characterized by high selectivity for the GR and modest HPA axis disinhibition, offers the potential for a favorable efficacy and safety profile compared to non-selective GR antagonists.[3][4] The preclinical and clinical data to date support the continued development of this compound as a promising therapeutic option for patients with Cushing's syndrome.

References

- 1. corcept.com [corcept.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Peripheral glucocorticoid receptor antagonism by this compound with modest HPA axis disinhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. joe.bioscientifica.com [joe.bioscientifica.com]

- 5. This compound | 1496510-51-0 | Benchchem [benchchem.com]

- 6. Overcoming Taxane Resistance: Preclinical and Phase 1 Studies of this compound, a Selective Glucocorticoid Receptor Modulator, with Nab-Paclitaxel in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pure.eur.nl [pure.eur.nl]

- 9. cushingsdiseasenews.com [cushingsdiseasenews.com]

- 10. hcplive.com [hcplive.com]

- 11. cushingsdiseasenews.com [cushingsdiseasenews.com]

- 12. Efficacy and Safety of this compound in Individuals With Adrenal Hypercortisolism: Results From the Phase 3 GRACE and GRADIENT Studies - Corcept Therapeutics [corcept.com]

- 13. Glucocorticoid Receptor Antagonist Administration Prevents Adrenal Gland Atrophy in an ACTH-Independent Cushing's Syndrome Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. endocrine-abstracts.org [endocrine-abstracts.org]

Relacorilant: A Technical Deep Dive into its Molecular Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relacorilant (formerly CORT125134) is a non-steroidal, selective glucocorticoid receptor (GR) antagonist currently under investigation for the treatment of various conditions, most notably Cushing's syndrome and certain types of cancer. Developed by Corcept Therapeutics, this compound's mechanism of action involves the competitive inhibition of cortisol binding to the GR, thereby mitigating the downstream effects of excess cortisol. This technical guide provides an in-depth overview of the molecular structure and synthetic pathways of this compound, tailored for professionals in the field of drug discovery and development.

Molecular Structure

This compound is a complex heterocyclic molecule with the chemical formula C27H22F4N6O3S. Its systematic IUPAC name is [(4aR)-1-(4-Fluorophenyl)-6-(1-methylpyrazol-4-yl)sulfonyl-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinolin-4a-yl]-[4-(trifluoromethyl)pyridin-2-yl]methanone. The molecule features a fused azadecalin core structure, which is crucial for its selective binding to the glucocorticoid receptor.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C27H22F4N6O3S | |

| Molar Mass | 586.561 g/mol | |

| CAS Number | 1496510-51-0 | |

| Appearance | Solid | N/A |

| Solubility | N/A | N/A |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the complex heterocyclic core followed by the introduction of the key functional groups. The synthetic route has been described in the patent literature, notably in patent application WO2013/177559. A key intermediate in this synthesis is 2-Bromo-4-(trifluoromethyl)pyridine.

While specific, step-by-step experimental protocols with quantitative data on yields and purity are proprietary and not fully available in the public domain, a general overview of the synthetic strategy can be outlined. The synthesis likely involves the following key transformations:

-

Construction of the pyrazolo[3,4-g]isoquinoline core: This is a critical step that establishes the tricyclic framework of the molecule.

-

Sulfonylation: Introduction of the 1-methyl-1H-pyrazole-4-sulfonyl group onto the nitrogen atom of the hexahydroisoquinoline ring system.

-

Acylation: Coupling of the pyrazolo[3,4-g]isoquinoline core with a derivative of 4-(trifluoromethyl)pyridine-2-carboxylic acid to form the final ketone linkage.

The following diagram illustrates a plausible high-level workflow for the synthesis of this compound, based on available information.

Caption: High-level workflow for the synthesis of this compound.

Mechanism of Action and Signaling Pathway

This compound functions as a selective antagonist of the glucocorticoid receptor (GR). In many pathological conditions, such as Cushing's syndrome, excessive levels of cortisol lead to the over-activation of the GR. This activation results in the translocation of the cortisol-GR complex into the nucleus, where it modulates the transcription of various genes, leading to a range of metabolic and physiological disturbances.

This compound competitively binds to the GR, preventing the binding of cortisol. This action inhibits the conformational changes in the GR that are necessary for its activation and subsequent translocation to the nucleus. As a result, the expression of cortisol-responsive genes is suppressed, thereby alleviating the symptoms associated with hypercortisolism.

The signaling pathway affected by this compound is depicted in the following diagram:

Relacorilant: A Technical Guide to a Selective Glucocorticoid Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Relacorilant (CORT125134) is a non-steroidal, orally active selective glucocorticoid receptor modulator (SGRM) under investigation for the treatment of conditions characterized by excess cortisol activity, including Cushing's syndrome and various solid tumors.[1][2][3] Developed by Corcept Therapeutics, this compound functions as a competitive antagonist of the glucocorticoid receptor (GR), thereby mitigating the downstream effects of cortisol.[4] Its selectivity for the GR over other steroid receptors, such as the progesterone receptor, offers a potentially improved safety profile compared to non-selective antagonists like mifepristone.[5][6] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its evaluation.

Introduction to this compound

Glucocorticoids, primarily cortisol, are essential steroid hormones that regulate a wide array of physiological processes, including metabolism, inflammation, and the stress response.[1][7] However, excessive glucocorticoid activity, as seen in Cushing's syndrome or in the tumor microenvironment, can lead to significant pathology and treatment resistance.[1][8][9] this compound is designed to selectively block the GR, thereby preventing the transcriptional and non-transcriptional effects of excess cortisol.[4][10] It is being investigated as a monotherapy for endocrine disorders and in combination with chemotherapy for various cancers, including pancreatic, ovarian, and castration-resistant prostate cancer.[11][12][13][14]

Mechanism of Action

This compound is a competitive antagonist of the glucocorticoid receptor.[4] In its inactive state, the GR resides in the cytoplasm in a complex with chaperone proteins.[15][16] Upon binding to its ligand, cortisol, the GR undergoes a conformational change, dissociates from the chaperone complex, and translocates to the nucleus.[16] In the nucleus, the activated GR dimerizes and binds to glucocorticoid response elements (GREs) on DNA, leading to the transactivation or transrepression of target genes.[15][17] this compound binds to the GR with high affinity, preventing cortisol from binding and initiating this signaling cascade.[1][4] By blocking GR activation, this compound can inhibit the expression of pro-survival genes and restore the apoptotic effects of chemotherapy in cancer cells.[9][18]

Signaling Pathway of Glucocorticoid Receptor Activation and Inhibition by this compound

References

- 1. indigobiosciences.com [indigobiosciences.com]

- 2. Analysis of Glucocorticoid Receptors and Their Apoptotic Response to Dexamethasone in Male Murine B Cells During Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucocorticoid Receptor-Dependent Gene Regulatory Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. Overcoming Taxane Resistance: Preclinical and Phase 1 Studies of this compound, a Selective Glucocorticoid Receptor Modulator, with Nab-Paclitaxel in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. med.emory.edu [med.emory.edu]

- 10. academic.oup.com [academic.oup.com]

- 11. A Chemical Screening Procedure for Glucocorticoid Signaling with a Zebrafish Larva Luciferase Reporter System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. abcam.com [abcam.com]

- 14. Investigation of selective glucocorticoid receptor modulation in high-grade serous ovarian cancer PDX models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MIA PaCa-2 Xenograft Model | Xenograft Services [xenograft.net]

- 16. Peripheral glucocorticoid receptor antagonism by this compound with modest HPA axis disinhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Glucocorticoid Receptor and Ovarian Cancer: From Biology to Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scienceopen.com [scienceopen.com]

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide to the Discovery and Development of CORT125134 (Relacorilant)

Introduction

CORT125134, known by the non-proprietary name this compound, is an investigational, orally active, non-steroidal selective glucocorticoid receptor modulator (SGRM). Developed by Corcept Therapeutics, it represents a second-generation advancement in cortisol modulation therapy.[1][2] The primary therapeutic rationale for its development was to create a highly selective antagonist for the glucocorticoid receptor (GR) that avoids the off-target effects associated with first-generation antagonists like mifepristone.[3][4] this compound is currently in late-stage clinical development for the treatment of endogenous Cushing's syndrome and in combination with chemotherapy for various solid tumors, including ovarian and pancreatic cancer.[2]

Discovery and Rationale for Development

The development of this compound was driven by the need to improve upon existing therapies for conditions of cortisol excess. The first-generation GR antagonist, mifepristone (marketed as Korlym by Corcept), demonstrated clinical efficacy in treating Cushing's syndrome but possesses significant limitations due to its non-selective binding profile.[4][5]

Limitations of First-Generation GR Antagonists:

-

Progesterone Receptor (PR) Affinity: Mifepristone is a potent progesterone receptor antagonist, which can lead to undesirable side effects such as endometrial thickening, irregular vaginal bleeding, and termination of pregnancy.[1][6]

-

Mineralocorticoid Receptor (MR) Effects: While mifepristone does not directly bind to the MR, the compensatory rise in cortisol levels following GR blockade can lead to MR activation, resulting in adverse events like hypertension and hypokalemia.[6][7]

The goal was to design a molecule with high affinity and selectivity for the glucocorticoid receptor, thereby retaining the therapeutic benefits of cortisol modulation while minimizing or eliminating the side effects caused by interactions with other steroid receptors.[3][6] this compound (CORT125134) emerged as the lead compound from Corcept's portfolio of selective cortisol modulators, designed specifically to lack affinity for the progesterone receptor.[1]

Mechanism of Action

This compound functions as a competitive antagonist of the glucocorticoid receptor.[3][8] Its mechanism involves several key steps:

-

High-Affinity Binding: this compound binds with high affinity to the GR, competitively inhibiting the binding of endogenous cortisol.[3][9]

-

Inhibition of Nuclear Translocation: This binding prevents the conformational changes necessary for the ligand-GR complex to translocate from the cytoplasm into the nucleus.[3][8][10]

-

Modulation of Gene Expression: By blocking nuclear translocation, this compound prevents the GR from binding to glucocorticoid response elements (GREs) on DNA, thereby inhibiting the transcription of GR-regulated genes.[8][10]

In oncologic settings, cortisol activation of GR can promote tumor progression and chemotherapy resistance by inducing cell-survival pathways and suppressing apoptosis.[5][11] By blocking this pathway, this compound can re-sensitize tumor cells to the cytotoxic effects of chemotherapeutic agents like taxanes.[5][12] A key feature of this compound is its high selectivity for the GR, with negligible binding to the progesterone, androgen, or mineralocorticoid receptors.[5]

Preclinical Development

Preclinical studies were essential in demonstrating the selective GR antagonism of this compound and its potential to overcome chemotherapy resistance.

In Vitro Studies

In vitro assays confirmed the potency and selectivity of this compound. In OVCAR5 ovarian cancer cells, dexamethasone (a GR agonist) was shown to reduce the cytotoxic efficacy of paclitaxel. The addition of this compound reversed these deleterious effects, restoring the cancer cells' sensitivity to paclitaxel-induced apoptosis (P < 0.001).[5][12]

In Vivo Studies

Animal models provided further evidence for the synergistic effect of this compound with chemotherapy. In xenograft models of MIA PaCa-2 pancreatic cancer, the combination of this compound and paclitaxel led to a significant reduction in tumor growth and a slower time to progression compared to paclitaxel monotherapy (P < 0.0001).[5][12] Similar positive results were observed in models of triple-negative breast cancer and castration-resistant prostate cancer.[1]

Table 1: Summary of Key Preclinical Data

| Model System | Experiment | Key Finding | Reference |

| OVCAR5 Ovarian Cancer Cells | Paclitaxel cytotoxicity assay with dexamethasone (DEX) | This compound reversed the DEX-induced reduction in paclitaxel efficacy. | [5][11] |

| MIA PaCa-2 Pancreatic Cancer Xenograft | Tumor growth and time-to-progression study | This compound + paclitaxel significantly reduced tumor growth vs. paclitaxel alone. | [5] |

| Triple-Negative Breast Cancer Xenograft | Tumor progression study | CORT125134 + paclitaxel slowed tumor progression more effectively than mifepristone + paclitaxel. | [1] |

Clinical Development

The clinical development program for this compound has spanned healthy volunteers to patients with Cushing's syndrome and advanced solid tumors, consistently demonstrating its intended mechanism and clinical utility.

Phase 1 First-in-Human Study

A first-in-human, adaptive, double-blind, randomized, placebo-controlled study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacological effects of CORT125134 in healthy volunteers.[13][14]

Experimental Protocol:

-

Design: Single and multiple ascending dose cohorts.

-

Population: 81 healthy subjects received single doses (5 to 500 mg); 46 subjects received multiple daily doses (50 to 500 mg) for up to 14 days.[13][14]

-

Pharmacodynamic Assessment: GR antagonism was measured by the ability of CORT125134 to prevent the known effects of a prednisone challenge on biomarkers such as serum osteocalcin, white blood cell counts, and expression of the GR-regulated gene, FKBP5.[1][13]

Key Findings:

-

Safety: The compound was well-tolerated at doses up to 250 mg daily for 14 days.[13][14]

-

Pharmacokinetics: this compound was rapidly absorbed and exhibited a mean half-life of 11 to 19 hours, supporting a once-daily dosing schedule. Steady state was achieved by day 7.[13]

-

Pharmacodynamics: The study confirmed on-target pharmacological activity, as this compound effectively prevented the effects of prednisone on the measured biomarkers.[5][13]

Table 2: Summary of Phase 1 Pharmacokinetic Parameters

| Parameter | Value | Note | Reference |

| Absorption | Rapid | Tmax reached quickly post-dose | [13] |

| Mean Half-Life (t½) | 11 - 19 hours | Supports once-daily dosing | [13] |

| Steady State | Achieved by Day 7 | With multiple daily doses | [13] |

| Metabolite (CORT125201) | <5% of parent exposure | Active but minor metabolite | [13] |

Phase 2 Studies

Cushing's Syndrome (NCT02804750)

This open-label study evaluated the efficacy and safety of this compound in patients with endogenous Cushing's syndrome who presented with hypertension and/or hyperglycemia.[7][15]

-

Protocol: Patients were enrolled into low-dose (100-200 mg/day) and high-dose (250-400 mg/day) groups with dose escalations every 4 weeks over a 12- to 16-week period.[6][15]

-

Results: this compound provided significant clinical benefits. In the high-dose group, 63.6% of patients with hypertension and 50% with hyperglycemia met the response criteria.[7] Importantly, no instances of drug-induced vaginal bleeding or hypokalemia were reported, confirming the compound's selective mechanism of action.[7]

Solid Tumors (NCT02762981)

This Phase 1/2 study assessed this compound in combination with nab-paclitaxel in patients with advanced solid tumors.[5][16]

-

Protocol: A dose-escalation and expansion study to determine the recommended phase 2 dose and preliminary efficacy.[17]

-

Results: In a heavily pretreated population, 33% of response-evaluable patients achieved durable disease control (≥16 weeks).[5][12] This included patients with pancreatic (19% disease control > 24 weeks) and ovarian cancer (31% disease control > 24 weeks), many of whom had previously progressed on taxane therapy.[17][18]

Phase 3 Studies

Cushing's Syndrome (GRACE & GRADIENT)

The Phase 3 GRACE trial (NCT03697109) was a double-blind, placebo-controlled, randomized withdrawal study that met its primary endpoints, demonstrating that this compound led to significant improvements in both hypertension and glucose control.[19][20] Long-term extension studies have shown these cardiometabolic improvements are sustained for up to six years with a high degree of tolerance.[21][22]

Ovarian Cancer (ROSELLA)

The pivotal Phase 3 ROSELLA study evaluated this compound plus nab-paclitaxel versus nab-paclitaxel alone in patients with platinum-resistant ovarian cancer.[23]

-

Results: The combination therapy demonstrated a statistically significant improvement in progression-free survival (PFS) and a favorable trend in overall survival (OS) compared to chemotherapy alone, without increasing the safety burden.[23] Based on these results, Corcept submitted a New Drug Application (NDA) to the FDA for this indication.

Table 3: Summary of Key Phase 2 and Phase 3 Clinical Trial Results

| Trial (Indication) | Phase | Key Efficacy Endpoint | Result | Reference |

| NCT02804750 (Cushing's) | 2 | Response rate in hypertension & hyperglycemia | 63.6% (HTN) and 50% (hyperglycemia) in high-dose group | [7] |

| GRACE (Cushing's) | 3 | Improvement in blood pressure and glucose control | Met primary endpoint with significant improvements | [20] |

| NCT02762981 (Solid Tumors) | 1/2 | Durable Disease Control (≥16 weeks) | 33% across various solid tumors | [5] |

| ROSELLA (Ovarian Cancer) | 3 | Progression-Free Survival (PFS) | Significant improvement in PFS vs. monotherapy (HR 0.70) | [23] |

Conclusion and Future Directions

The discovery and development of CORT125134 (this compound) exemplify a targeted approach to drug design, successfully creating a selective GR modulator that overcomes the major limitations of its non-selective predecessor. The comprehensive preclinical and clinical trial program has established a strong efficacy and safety profile for this compound in treating Cushing's syndrome by directly antagonizing excess cortisol activity. Furthermore, its ability to reverse GR-mediated chemotherapy resistance has positioned it as a promising combination therapy for difficult-to-treat solid tumors.

With an NDA submitted for platinum-resistant ovarian cancer and robust long-term data in Cushing's syndrome, this compound is poised to become a new standard of care.[21] Ongoing and future research will continue to explore its potential in other GR-implicated cancers, such as pancreatic, adrenal, and prostate cancer, further expanding the therapeutic reach of selective cortisol modulation.[21]

References

- 1. Promising Pre-Clinical and Phase 1 Data Support Advance of Selective Cortisol Modulator CORT125134 as Potential Treatment for Cushing’s Syndrome and Solid-Tumor Cancers – Corcept Therapeutics, Incorporated [ir.corcept.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound | 1496510-51-0 | Benchchem [benchchem.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Overcoming Taxane Resistance: Preclinical and Phase 1 Studies of this compound, a Selective Glucocorticoid Receptor Modulator, with Nab-Paclitaxel in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a Selective Glucocorticoid Receptor Modulator, Induces Clinical Improvements in Patients With Cushing Syndrome: Results From A Prospective, Open-Label Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | this compound, a Selective Glucocorticoid Receptor Modulator, Induces Clinical Improvements in Patients With Cushing Syndrome: Results From A Prospective, Open-Label Phase 2 Study [frontiersin.org]

- 8. This compound | C27H22F4N6O3S | CID 73051463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. This compound dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 11. onclive.com [onclive.com]

- 12. Overcoming Taxane Resistance: Preclinical and Phase 1 Studies of this compound, a Selective Glucocorticoid Receptor Modulator, with Nab-Paclitaxel in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assessment of Safety, Tolerability, Pharmacokinetics, and Pharmacological Effect of Orally Administered CORT125134: An Adaptive, Double-Blind, Randomized, Placebo-Controlled Phase 1 Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Assessment of Safety, Tolerability, Pharmacokinetics, and Pharmacological Effect of Orally Administered CORT125134: An Adaptive, Double‐Blind, Randomized, Placebo‐Controlled Phase 1 Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. ASCO – American Society of Clinical Oncology [asco.org]

- 18. ascopubs.org [ascopubs.org]

- 19. cushingsdiseasenews.com [cushingsdiseasenews.com]

- 20. Medical Treatment of Hypercortisolism with this compound: Final Results of the Phase 3 GRACE Study - Corcept Therapeutics [corcept.com]

- 21. Corcept Therapeutics' this compound shows promise in Phase III trial [clinicaltrialsarena.com]

- 22. theeducatedpatient.com [theeducatedpatient.com]

- 23. oncodaily.com [oncodaily.com]

Preclinical Pharmacology of Relacorilant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relacorilant (CORT125134) is a non-steroidal, orally active, selective glucocorticoid receptor (GR) modulator that acts as a competitive antagonist.[1][2] It is under investigation for the treatment of conditions characterized by excess cortisol activity, such as endogenous Cushing syndrome, and as a combination therapy in various cancers to overcome glucocorticoid-mediated chemotherapy resistance.[2][3][4] This technical guide provides an in-depth overview of the preclinical pharmacology of this compound, detailing its mechanism of action, binding affinity, and activity in various in vitro and in vivo models.

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the glucocorticoid receptor, thereby inhibiting the binding of endogenous glucocorticoids like cortisol.[5][6] This antagonism prevents the conformational changes in the GR that are necessary for its translocation to the nucleus and subsequent modulation of gene expression.[7] By blocking GR-mediated signaling, this compound can counteract the diverse physiological and pathophysiological effects of excess glucocorticoids.[8][9] In the context of oncology, this mechanism is particularly relevant as glucocorticoids can promote tumor cell survival and induce resistance to chemotherapy.[1][10] this compound has been shown to restore the apoptotic potential of cancer cells in the presence of glucocorticoids.[5][10]

A key feature of this compound is its high selectivity for the GR. Unlike the non-selective GR antagonist mifepristone, this compound has negligible affinity for the progesterone receptor (PR) and the androgen receptor (AR).[1][6] This selectivity is expected to result in a more favorable side-effect profile, avoiding the anti-progestogenic effects associated with mifepristone.[1][6]

Signaling Pathway and Mechanism of Action of this compound

Quantitative Preclinical Data

The following tables summarize the key quantitative data from various preclinical studies of this compound.

Table 1: Receptor Binding Affinity and In Vitro Potency

| Parameter | Value | Species/Cell Line | Comments |

| Binding Affinity (Ki) | |||

| Glucocorticoid Receptor (GR) | 0.5 nmol/L | Human | Highly potent and selective for GR.[1] |

| Progesterone Receptor (PR) | > 10 µmol/L | Human | Negligible binding, indicating high selectivity.[1] |

| Androgen Receptor (AR) | > 10 µmol/L | Human | Negligible binding, indicating high selectivity.[1] |

| In Vitro Potency (IC50) | |||

| GR Antagonism (vs. 3 nM Dexamethasone) | 2 nM | Human (HEK-293) | Potent antagonism of dexamethasone-induced GR signaling.[8] |

| GR Antagonism (vs. 100 nM Cortisol) | 5.6 nM | Human (HEK-293) | Effective antagonism of cortisol-induced GR activity.[8] |

| CYP2C9 Inhibition | 2.0 µM | Human | Moderate in vitro inhibition.[11] |

| CYP3A4 Inhibition | 1.32 µM | Human | Moderate in vitro inhibition.[11] |

Table 2: In Vivo Efficacy in Cancer Models

| Animal Model | Treatment Groups | Key Findings |

| MIA PaCa-2 Xenograft (Pancreatic Cancer) | 1. Paclitaxel | Tumor Growth Inhibition (TGI) at day 23: 34.3% |

| 2. This compound | TGI at day 23: 2% | |

| 3. This compound + Paclitaxel | TGI at day 23: 92.6% (P < 0.0001 vs. either agent alone).[1] | |

| Ovarian Cancer Xenograft Models | This compound + Paclitaxel | Reduced tumor growth and slowed time to progression compared to paclitaxel alone (P < 0.0001).[1][12] |

Key Preclinical Experimental Protocols

In Vitro GR Antagonism Assay

-

Cell Line: Human Embryonic Kidney (HEK-293) cells.[8]

-

Objective: To determine the potency of this compound in antagonizing glucocorticoid-induced GR signaling.

-

Methodology:

-

HEK-293 cells were treated with increasing concentrations of this compound or the comparator, mifepristone.

-

Cells were then stimulated with either 3 nM dexamethasone or 100 nM cortisol to induce GR signaling.

-

The activity of a GR-responsive reporter gene was measured to quantify the level of GR activation.

-

IC50 values were calculated as the concentration of antagonist that produced 50% inhibition of the maximal glucocorticoid-induced response.[8]

-

In Vivo Xenograft Tumor Model

-

Animal Model: Immunocompromised mice bearing human tumor xenografts (e.g., MIA PaCa-2 pancreatic cancer cells).[1]

-

Objective: To evaluate the in vivo efficacy of this compound in combination with chemotherapy.

-

Methodology:

-

Human tumor cells (e.g., MIA PaCa-2) were implanted subcutaneously into mice.

-

Once tumors reached a specified size, animals were randomized into treatment groups (e.g., vehicle control, paclitaxel alone, this compound alone, this compound + paclitaxel).

-

This compound was administered orally, while paclitaxel was given via injection.

-

Tumor volumes were measured regularly throughout the study.

-

Efficacy was assessed by comparing tumor growth inhibition between the different treatment arms.[1]

-

Ex Vivo PBMC Inflammation Assay

-

Cells: Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.[8]

-

Objective: To assess the ability of this compound to reverse the anti-inflammatory effects of glucocorticoids.

-

Methodology:

-

PBMCs were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response (e.g., IL-6 production).

-

Cells were co-treated with dexamethasone to suppress the inflammatory response.

-

Increasing concentrations of this compound were added to determine its ability to block the dexamethasone-mediated suppression of IL-6.

-

IL-6 levels in the cell culture supernatant were measured to quantify the reversal of immunosuppression.[8]

-

In Vivo Pharmacological Effects

Preclinical studies in mice have demonstrated that this compound can effectively antagonize the peripheral effects of excess glucocorticoids. In a model of continuous corticosterone exposure, daily administration of this compound prevented corticosterone-induced hyperinsulinemia and immunosuppression.[8][9] Notably, this compound treatment reduced the expression of classical GR target genes in peripheral tissues but not in the brain, suggesting a potential for peripheral selectivity.[8][9] Furthermore, this compound induced a more modest and transient disinhibition of the hypothalamic-pituitary-adrenal (HPA) axis compared to mifepristone.[8][9]

Summary and Conclusion

The preclinical data for this compound demonstrate that it is a potent and highly selective glucocorticoid receptor antagonist. In vitro studies have confirmed its ability to block GR signaling induced by both synthetic and endogenous glucocorticoids. In vivo, this compound has shown efficacy in reversing the deleterious effects of excess glucocorticoids and in enhancing the anti-tumor activity of chemotherapy in cancer models. Its selectivity for the GR over other steroid receptors and its modest impact on the HPA axis in preclinical models suggest a favorable safety profile. These promising preclinical findings have provided a strong rationale for the ongoing clinical development of this compound in Cushing syndrome and various oncology indications.

References

- 1. Overcoming Taxane Resistance: Preclinical and Phase 1 Studies of this compound, a Selective Glucocorticoid Receptor Modulator, with Nab-Paclitaxel in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Promising Pre-Clinical and Phase 1 Data Support Advance of Selective Cortisol Modulator CORT125134 as Potential Treatment for Cushing’s Syndrome and Solid-Tumor Cancers – Corcept Therapeutics, Incorporated [ir.corcept.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Corcept Submits New Drug Application for this compound as a Treatment for Patients with Platinum-Resistant Ovarian Cancer – Corcept Therapeutics, Incorporated [ir.corcept.com]

- 5. This compound | 1496510-51-0 | Benchchem [benchchem.com]

- 6. This compound, a Selective Glucocorticoid Receptor Modulator, Induces Clinical Improvements in Patients With Cushing Syndrome: Results From A Prospective, Open-Label Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reference.medscape.com [reference.medscape.com]

- 8. Peripheral glucocorticoid receptor antagonism by this compound with modest HPA axis disinhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peripheral glucocorticoid receptor antagonism by this compound with modest HPA axis disinhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. oncodaily.com [oncodaily.com]

- 11. An In Vitro and In Vivo Evaluation of the Effect of this compound on the Activity of Cytochrome P450 Drug Metabolizing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Overcoming Taxane Resistance: Preclinical and Phase 1 Studies of this compound, a Selective Glucocorticoid Receptor Modulator, with Nab-Paclitaxel in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Relacorilant's Effect on the Hypothalamic-Pituitary-Adrenal Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relacorilant (CORT125134) is an investigational, orally active, non-steroidal selective glucocorticoid receptor modulator (SGRM).[1][2] It acts as a competitive antagonist at the glucocorticoid receptor (GR), mitigating the effects of excess cortisol.[3] This technical guide provides an in-depth analysis of this compound's mechanism of action, its nuanced effects on the hypothalamic-pituitary-adrenal (HPA) axis, and a summary of key clinical findings. This document is intended for researchers, scientists, and professionals involved in drug development.

Endogenous hypercortisolism, or Cushing's syndrome, is a debilitating endocrine disorder resulting from prolonged exposure to excessive cortisol.[4] The clinical manifestations are multisystemic and include metabolic disturbances such as hypertension and hyperglycemia, visceral obesity, muscle weakness, and increased risk of cardiovascular events.[4][5] Medical management of Cushing's syndrome often involves targeting the source of excess cortisol production or mitigating its effects at the receptor level.

This compound represents a targeted approach to managing hypercortisolism. Unlike the non-selective glucocorticoid and progesterone receptor antagonist mifepristone, this compound is highly selective for the GR.[4][6] This selectivity is hypothesized to provide the therapeutic benefits of cortisol modulation without the adverse effects associated with progesterone receptor antagonism.[4] A key differentiator of this compound is its effect on the HPA axis, which appears to be a modest and transient disinhibition compared to other GR antagonists.[7][8]

Mechanism of Action and Signaling Pathway

The HPA axis is a critical neuroendocrine system that regulates the body's response to stress and maintains homeostasis. The axis involves a cascade of hormonal signals: corticotropin-releasing hormone (CRH) from the hypothalamus stimulates the pituitary gland to release adrenocorticotropic hormone (ACTH), which in turn stimulates the adrenal glands to produce cortisol. Cortisol exerts negative feedback at the level of the hypothalamus and pituitary, suppressing CRH and ACTH production to maintain hormonal balance.

In Cushing's syndrome, this negative feedback loop is disrupted, leading to persistently elevated cortisol levels. This compound functions by competitively binding to the glucocorticoid receptor, thereby preventing cortisol from exerting its biological effects.[1] This antagonism at the peripheral tissues is the primary mechanism for its therapeutic benefits. However, by blocking cortisol's negative feedback at the pituitary and hypothalamus, a compensatory increase in ACTH and consequently cortisol can occur. Preclinical and clinical data suggest that with this compound, this effect is modest.[7][9]

Quantitative Data from Clinical Trials

The following tables summarize the quantitative data from key clinical trials of this compound in patients with Cushing's syndrome.

Table 1: Effects of this compound on HPA Axis Hormones (Phase 2 Study, NCT02804750)

| Parameter | Low-Dose Group (100-200 mg/day) | High-Dose Group (250-400 mg/day) |

| Median Change in Plasma ACTH (pmol/L) | +3.7 (p=0.003) | Not reported |

| Median Change in 24-h Urinary Free Cortisol (nmol/d) | +4.0 (p=0.873) | Not reported |

| Median Change in Late-Night Salivary Cortisol (nmol/L) | -0.33 (p=0.815) | Not reported |

| Median Change in Serum Cortisol (nmol/L) | +22.0 (p=0.239) | Not reported |

Data from Pivonello et al.[4]

Table 2: Clinical Efficacy of this compound in Cushing's Syndrome

| Study | Endpoint | Result |

| Phase 2 (NCT02804750) | Hypertension Response | Low-dose: 41.7% of patients responded. High-dose: 63.6% of patients responded.[10] |

| Hyperglycemia Response | Low-dose: 15.4% of patients responded. High-dose: 50% of patients responded.[10] | |

| Phase 3 GRACE (NCT03697109) | Hypertension Response (Open-Label Phase) | 63% of patients with hypertension met response criteria.[11] |

| Mean Systolic Blood Pressure Reduction (Open-Label Phase) | 7.9 mmHg (p < 0.0001)[11] | |

| Mean Diastolic Blood Pressure Reduction (Open-Label Phase) | 5.4 mmHg (p < 0.0001)[11] | |

| Loss of Blood Pressure Control (Randomized Withdrawal Phase) | 83% less likely in the this compound group compared to placebo (OR, 0.17; P = .022)[11] | |

| Long-term Extension Study | Mean Systolic Blood Pressure Reduction (at 24 months) | 10.0 mmHg[12] |

| Mean Diastolic Blood Pressure Reduction (at 24 months) | 7.3 mmHg[12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of clinical trial data. The following sections outline the key experimental protocols used in the evaluation of this compound.

Hormone Level Measurements

-

Plasma ACTH: Measured using an immunochemiluminescent assay.[4] Blood samples are collected in pre-chilled lavender-top (EDTA) tubes and immediately placed on ice. Plasma is separated by refrigerated centrifugation within two hours and frozen until analysis.[13][14]

-

Urinary Free Cortisol (UFC): 24-hour urine collections are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] This method provides high specificity and avoids cross-reactivity with cortisol metabolites. The sample preparation typically involves a "dilute and shoot" approach where the urine sample is diluted with a solution containing an internal standard (e.g., cortisol-¹³C₃), centrifuged, and the supernatant is injected into the LC-MS/MS system.[7]

-

Late-Night Salivary Cortisol (LNSC): Saliva samples are collected late at night and analyzed by LC-MS/MS.[4] Patients are instructed to rinse their mouths with water 10 minutes before collection and to avoid eating, drinking, or brushing their teeth for at least 60 minutes prior.[15] The saliva is collected using a Salivette device, which is then centrifuged to separate the saliva for analysis.[16]

-

Serum Cortisol: Measured by LC-MS/MS.[4]

Clinical Endpoint Assessments

-

24-Hour Ambulatory Blood Pressure Monitoring (ABPM): A portable device is worn by the patient for 24 hours to measure blood pressure at regular intervals (e.g., every 15-30 minutes during the day and every 30-60 minutes at night).[4][17][18] This provides a comprehensive assessment of blood pressure control over a full circadian cycle, avoiding the "white coat hypertension" effect. Patients are instructed to continue their normal daily activities but to avoid vigorous exercise.[11][19]

-

Oral Glucose Tolerance Test (OGTT): This test assesses glucose metabolism. After an overnight fast of at least 8 hours, a baseline blood sample is drawn. The patient then consumes a standardized glucose solution (typically 75 grams). Blood samples are drawn at specified intervals (e.g., 1 and 2 hours) to measure plasma glucose levels.[20][21][22]

Conclusion

This compound is a selective glucocorticoid receptor modulator that has demonstrated clinical benefit in patients with Cushing's syndrome by improving metabolic parameters such as hypertension and hyperglycemia.[6][23] Its mechanism of action, centered on competitive antagonism of the glucocorticoid receptor, leads to a modest and transient disinhibition of the HPA axis, a potentially favorable characteristic compared to less selective agents.[7][8] The quantitative data from clinical trials support its efficacy, and the established experimental protocols provide a robust framework for its continued evaluation. As this compound progresses through clinical development, it holds promise as a targeted therapy for the management of endogenous hypercortisolism.[17]

References

- 1. LC-MS/MS Analysis of Urinary Free Cortisol and Cortisone without Matrix Interferences [de.restek.com]

- 2. Bedtime Salivary Cortisol and Cortisone by LC-MS/MS in Healthy Adult Subjects: Evaluation of Sampling Time - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. obgyn.wisc.edu [obgyn.wisc.edu]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. chromsystems.com [chromsystems.com]

- 7. A dilute and shoot method for urinary free cortisol analysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cortisol Urine Free by LC-MS/MS | ARUP Laboratories Test Directory [ltd.aruplab.com]

- 9. waters.com [waters.com]

- 10. Glucose Tolerance Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. heartmatters.com.sg [heartmatters.com.sg]

- 12. endocrine-abstracts.org [endocrine-abstracts.org]

- 13. mayocliniclabs.com [mayocliniclabs.com]

- 14. Adrenocorticotropic Hormone (ACTH), Plasma » Pathology Laboratories » College of Medicine » University of Florida [pathlabs.ufl.edu]

- 15. Cortisol by LC-MS/MS, Salivary | ARUP Laboratories Test Directory [ltd.aruplab.com]

- 16. emrc.mui.ac.ir [emrc.mui.ac.ir]

- 17. providence.org [providence.org]

- 18. my.clevelandclinic.org [my.clevelandclinic.org]

- 19. archildrens.org [archildrens.org]

- 20. Glucose tolerance test - Mayo Clinic [mayoclinic.org]

- 21. Glucose tolerance test - non-pregnant: MedlinePlus Medical Encyclopedia [medlineplus.gov]

- 22. Oral Glucose Tolerance Test: Uses, Preparing, & More [healthline.com]

- 23. academic.oup.com [academic.oup.com]

Relacorilant in Oncology: A Technical Guide to Overcoming Glucocorticoid Receptor-Mediated Chemoresistance

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Relacorilant (CORT125134) is an investigational, orally administered, selective glucocorticoid receptor modulator (SGRM) being developed to enhance the efficacy of chemotherapy in various solid tumors.[1][2] Glucocorticoids, whether endogenous (like cortisol, the "stress hormone") or administered as premedication, can activate the glucocorticoid receptor (GR) in tumor cells.[3][4] This activation triggers pro-survival and anti-apoptotic pathways, leading to resistance to cytotoxic agents such as taxanes and platinum-based therapies.[5][6] this compound is designed to competitively antagonize this pathway, thereby restoring or enhancing tumor cell sensitivity to chemotherapy.[7] This guide provides a detailed overview of the mechanism of action, preclinical evidence, and clinical development of this compound in oncology, with a focus on its potential in ovarian, pancreatic, and adrenal cancers.

Mechanism of Action: Reversing GR-Mediated Chemoresistance

The rationale for using a GR antagonist in oncology is based on the established role of glucocorticoid signaling in promoting tumor cell survival.[8]

-

The Role of the Glucocorticoid Receptor (GR): When activated by ligands like cortisol, the GR translocates to the nucleus and upregulates the transcription of target genes.[9][10] In cancer cells, key upregulated genes include Serum/Glucocorticoid-Regulated Kinase 1 (SGK1) and Dual Specificity Phosphatase 1 (DUSP1).[5] These proteins inhibit chemotherapy-induced apoptosis by modulating the activity of BCL2 and FOXO3a, effectively shielding the tumor from cytotoxic effects.[5][10] High GR expression has been correlated with shorter progression-free survival in certain solid tumors, including ovarian cancer.[3][5]

-

This compound's Selective Antagonism: this compound is a potent, non-steroidal SGRM that binds to the GR with high affinity.[7][11] Unlike first-generation, non-selective antagonists like mifepristone, this compound has no significant activity at other steroid receptors (e.g., progesterone, androgen, or mineralocorticoid receptors).[7][11] This selectivity allows for targeted GR modulation without the hormonal side effects that have limited the use of other antagonists.[11] By binding to the GR, this compound prevents its activation by cortisol, blocking the translocation of the receptor to the nucleus and inhibiting the transcription of anti-apoptotic genes. This action restores the cancer cell's vulnerability to chemotherapy-induced apoptosis.[12][13]

Caption: GR signaling pathway and this compound's mechanism of action.

Preclinical Evidence

Preclinical studies have consistently demonstrated this compound's ability to reverse glucocorticoid-driven chemoresistance and enhance the efficacy of taxanes in various solid tumor models.[5]

In Vitro Studies

In OVCAR5 ovarian cancer cells, this compound was shown to effectively reverse the deleterious effects of glucocorticoids on paclitaxel efficacy (P < 0.001).[5][14] In the MIA PaCa-2 pancreatic cancer cell line, cortisol was found to significantly inhibit paclitaxel-induced apoptosis; the addition of this compound reversed this effect, partially restoring the apoptotic response.[15]

In Vivo Xenograft Studies

In a pancreatic cancer xenograft model using MIA PaCa-2 cells, the combination of this compound (30 mg/kg) and paclitaxel (7.5 mg/kg) resulted in significantly greater tumor growth inhibition and delayed time to progression compared to paclitaxel alone (P < 0.0001 for both).[5][16]

| Preclinical In Vivo Efficacy in Pancreatic Cancer Xenograft Model | | :--- | :--- | | Model | MIA PaCa-2 Xenograft[16] | | Treatment Arms | Paclitaxel alone | | | this compound alone | | | Paclitaxel + this compound | | Key Finding | The combination of this compound + Paclitaxel was synergistic, achieving a Tumor Growth Inhibition (TGI) of 92.6% after 23 days, compared to 34.3% for paclitaxel alone and 2% for this compound alone.[16] | | Additional Outcome | One histologically confirmed complete response was observed in the combination group, with none in the monotherapy groups.[16] |

Experimental Protocols: Preclinical

-

In Vitro Cell Viability/Apoptosis Assays: Ovarian (OVCAR5) or pancreatic (MIA PaCa-2) cancer cell lines are cultured and treated with paclitaxel in the presence or absence of glucocorticoids (e.g., dexamethasone or cortisol) and varying concentrations of this compound.[5][14][15] Cell viability is typically measured using assays like CellTiter-Glo®, and apoptosis is quantified via methods such as Annexin V staining or caspase activity assays.

-

In Vivo Xenograft Models: Immunocompromised mice (e.g., nude mice) are subcutaneously implanted with human cancer cells (e.g., MIA PaCa-2).[5][16] Once tumors reach a specified volume, mice are randomized into treatment cohorts: vehicle, this compound alone, paclitaxel alone, or the combination. Tumor volumes are measured regularly to assess tumor growth inhibition and time to progression.[5][16]

Caption: Workflow for a typical preclinical xenograft study.

Clinical Development and Efficacy

This compound, in combination with nab-paclitaxel, has been evaluated in multiple clinical trials across several solid tumors. The use of nab-paclitaxel is strategic as it does not require corticosteroid premedication, avoiding exogenous activation of the GR pathway.[17]

Ovarian Cancer

The most robust clinical data for this compound comes from studies in patients with recurrent, platinum-resistant ovarian cancer, a population with poor prognoses and limited treatment options.

-

Phase II Randomized Study (NCT03776812): This three-arm study compared nab-paclitaxel monotherapy against two combination regimens: nab-paclitaxel with continuous daily this compound and nab-paclitaxel with intermittent this compound (dosed the day before, of, and after chemotherapy). The intermittent dosing arm showed the most promising results, significantly improving key survival outcomes.[7][18]

-

Phase III ROSELLA Trial (NCT05257408): Based on the Phase II results, this pivotal, randomized, open-label trial compared intermittent this compound plus nab-paclitaxel to nab-paclitaxel monotherapy. The study met its primary endpoint, demonstrating a statistically significant improvement in progression-free survival.[19][20] An interim analysis also showed a substantial improvement in overall survival.[19][20] The benefits were observed across key patient subgroups, including those with prior PARP inhibitor treatment.

| Clinical Efficacy of this compound + Nab-Paclitaxel in Platinum-Resistant Ovarian Cancer | | :--- | :--- | :--- | | Endpoint | Phase II (Intermittent Arm vs. Monotherapy) [7][10] | Phase III ROSELLA (Combo vs. Monotherapy) [17][19][20] | | Progression-Free Survival (PFS) | Median: 5.6 vs 3.8 monthsHazard Ratio (HR): 0.66 (p=0.038) | Median: ~6.5 vs 5.5 monthsHazard Ratio (HR): 0.70 (p=0.0076) | | Overall Survival (OS) | Median: 17.9 vs 12.6 monthsHazard Ratio (HR): 0.67 (p=0.066) | Median (Interim): 16.0 vs 11.5 monthsHazard Ratio (HR): 0.69 (p=0.0121) | | Objective Response Rate (ORR) | Similar across arms | 36.9% vs 30.1% (Not statistically significant) | | Duration of Response (DOR) | Hazard Ratio (HR): 0.36 (p=0.006) | Data maturing | | Clinical Benefit Rate | Not Reported | 51.1% vs 38.9% (Significant) |

Pancreatic Cancer

-

Phase III RELIANT Trial (NCT04329949): This single-arm, open-label study evaluated this compound plus nab-paclitaxel in heavily pretreated patients (median 3 prior lines of therapy) with metastatic pancreatic ductal adenocarcinoma (mPDAC).[15][21] While the study did not meet its primary endpoint for continuation, it demonstrated modest antitumor activity in this end-stage, refractory population.[21][22]

| Clinical Efficacy of this compound + Nab-Paclitaxel in Metastatic Pancreatic Cancer (RELIANT Trial) | | :--- | :--- | | Patient Population | Heavily pretreated mPDAC (≥2 prior lines)[21] | | Objective Response Rate (ORR) | 6.5% (2 of 31 evaluable patients had unconfirmed partial responses)[15] | | Stable Disease (SD) | 48.4% (15 of 31 patients)[15] | | Target Lesion Reduction | 46.9% of patients (15 of 32) showed some decrease in target lesion size[21] | | Median PFS | 2.4 months[15] | | Median OS | 3.9 months[15] | | Conclusion | The level of benefit did not justify further study in end-stage pancreatic cancer, but the activity observed suggests potential in earlier lines of therapy.[21] |

Adrenocortical Carcinoma (ACC)

Approximately half of all ACCs produce excess cortisol, which is associated with decreased survival and may contribute to the limited efficacy of immune checkpoint inhibitors due to its immunosuppressive effects.[23]

-

Phase 1b Trial (NCT04373265): A trial is underway to evaluate the safety and efficacy of this compound in combination with the PD-1 inhibitor pembrolizumab in patients with advanced ACC and excess cortisol production.[23][24] The hypothesis is that GR antagonism by this compound may enhance the tumor immune response, thereby increasing the efficacy of pembrolizumab.[23] The planned enrollment is approximately 20 patients.[23]

Experimental Protocols: Clinical Trials

ROSELLA Phase III Trial (Ovarian Cancer) Protocol

-

Study Design: Randomized, controlled, open-label Phase III trial (NCT05257408).[17][19]

-

Patient Population: Patients with platinum-resistant ovarian, primary peritoneal, or fallopian tube cancer who have received no more than three prior lines of therapy.[17]

-

Treatment Arms:

-

Primary Endpoint: Progression-free survival (PFS) as assessed by blinded independent central review.[20]

-

Secondary Endpoints: Overall survival (OS), objective response rate (ORR), duration of response (DOR), and safety.[7]

Caption: Workflow of the Phase III ROSELLA clinical trial.

Safety and Tolerability

Across clinical trials, the combination of this compound and nab-paclitaxel has been generally well-tolerated.[20] The addition of this compound did not significantly increase the side-effect burden compared to nab-paclitaxel monotherapy.[20] The most common adverse events are consistent with those known for nab-paclitaxel.[19] The most common dose-limiting toxicity observed in early phase studies was neutropenia, which was manageable with the mandatory use of prophylactic G-CSF (granulocyte colony-stimulating factor).[14][25]

Conclusion and Future Directions

This compound represents a targeted approach to overcoming a fundamental mechanism of chemotherapy resistance. By selectively modulating the glucocorticoid receptor, it has demonstrated the ability to restore chemosensitivity and significantly improve survival outcomes in patients with platinum-resistant ovarian cancer without increasing toxicity.[19][20] While its benefit in end-stage pancreatic cancer was modest, the observed activity warrants investigation in earlier treatment settings.[22] Ongoing research in adrenocortical carcinoma may further expand its utility by combining GR antagonism with immunotherapy.[23] The biomarker-agnostic activity and oral administration of this compound position it as a potentially transformative therapy in solid tumors where GR-mediated resistance is a key driver of treatment failure.[13]

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Corcept Submits New Drug Application for this compound as a Treatment for Patients With Hypercortisolism – Corcept Therapeutics, Incorporated [ir.corcept.com]

- 3. illuminateproc.com [illuminateproc.com]

- 4. Frontiers | Glucocorticoid regulation of cancer development and progression [frontiersin.org]

- 5. Overcoming Taxane Resistance: Preclinical and Phase 1 Studies of this compound, a Selective Glucocorticoid Receptor Modulator, with Nab-Paclitaxel in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. ascopubs.org [ascopubs.org]

- 8. Overexpression of glucocorticoid receptor promotes the poor progression and induces cisplatin resistance through p38 MAP kinase in cervical cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glucocorticoid regulation of cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound + Nab-Paclitaxel in Patients With Recurrent, Platinum-Resistant Ovarian Cancer: A Three-Arm, Randomized, Controlled, Open-Label Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oncodaily.com [oncodaily.com]

- 12. reference.medscape.com [reference.medscape.com]

- 13. ASCO 2025: Corcept Therapeutics’ this compound emerges as promising agent in recurrent ovarian cancer [clinicaltrialsarena.com]

- 14. Overcoming Taxane Resistance: Preclinical and Phase 1 Studies of this compound, a Selective Glucocorticoid Receptor Modulator, with Nab-Paclitaxel in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. vjoncology.com [vjoncology.com]

- 18. cancernetwork.com [cancernetwork.com]

- 19. rarecancernews.com [rarecancernews.com]

- 20. Corcept Presents Pivotal Clinical Data in ASCO Late-Breaker with Simultaneous Publication in The Lancet: this compound Improves Progression-Free and Overall Survival in Patients with Platinum-Resistant Ovarian Cancer – Corcept Therapeutics, Incorporated [ir.corcept.com]

- 21. corcept.com [corcept.com]

- 22. Preliminary Results From RELIANT Trial of this compound Plus Nab-Paclitaxel in Patients with Metastatic Pancreatic Cancer – Corcept Therapeutics, Incorporated [ir.corcept.com]

- 23. This compound With Pembrolizumab: A Phase 1b, Open-Label Study of a Selective Glucocorticoid Receptor Modulator Combined With a Checkpoint Inhibitor for Patients With Adrenocortical Carcinoma With Excess Glucocorticoid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Study of this compound in Combination With Pembrolizumab for Patients With Adrenocortical Carcinoma Which Produces Too Much Stress Hormone (Cortisol) [clin.larvol.com]

- 25. ascopubs.org [ascopubs.org]

Relacorilant: A Technical Guide to a Novel Glucocorticoid Receptor Antagonist for Platinum-Resistant Ovarian Cancer

Executive Summary

Platinum-resistant ovarian cancer (PROC) represents a significant therapeutic challenge with limited treatment options and poor prognoses. Relacorilant, a selective glucocorticoid receptor (GR) antagonist, has emerged as a promising therapeutic agent. By targeting the cortisol-mediated pathways that contribute to chemotherapy resistance, this compound, in combination with nab-paclitaxel, has demonstrated a significant improvement in both progression-free and overall survival in patients with PROC. This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and pivotal clinical trial results for this compound in this indication. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and processes are presented to offer a thorough understanding for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Platinum-Resistant Ovarian Cancer

Ovarian cancer is a leading cause of gynecologic cancer-related mortality. While most patients initially respond to platinum-based chemotherapy, the majority will experience recurrence and eventually develop platinum-resistant disease, defined as disease progression within six months of completing platinum-based therapy.[1] The prognosis for these patients is poor, highlighting the urgent need for novel therapeutic strategies.[2]

One of the mechanisms contributing to chemotherapy resistance is the activation of the glucocorticoid receptor (GR) by endogenous cortisol.[3] Stress, both physiological and psychosocial, can lead to elevated cortisol levels.[4] This activation of GR signaling in tumor cells can inhibit chemotherapy-induced apoptosis (programmed cell death) and promote cell survival, thereby reducing the efficacy of cytotoxic agents.[5] High GR expression in ovarian tumors has been correlated with shorter progression-free survival.[4]

This compound: Mechanism of Action

This compound is an investigational, orally administered, selective glucocorticoid receptor antagonist.[6] It competitively binds to the GR, preventing its activation by cortisol.[7] This blockade of GR signaling counteracts the anti-apoptotic effects of cortisol, thereby restoring the cancer cells' sensitivity to chemotherapy-induced cell death.[6][8]

A key advantage of this compound is its selectivity for the GR. It does not significantly bind to other hormone receptors such as the androgen, progesterone, or mineralocorticoid receptors, which helps to avoid certain side effects associated with less selective GR modulators.[7][9]

Signaling Pathway of this compound's Action

References

- 1. onclive.com [onclive.com]

- 2. Glucocorticoid receptor antagonist bypasses platinum resistance in ovarian cancer - Medical Conferences [conferences.medicom-publishers.com]

- 3. Glucocorticoid Receptor Activation & Chemotherapy Resistance [illuminateproc.com]

- 4. High glucocorticoid receptor expression predicts short progression-free survival in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucocorticoid receptor antagonism promotes apoptosis in solid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ASCO 2025: Corcept Therapeutics’ this compound emerges as promising agent in recurrent ovarian cancer [clinicaltrialsarena.com]

- 7. oncodaily.com [oncodaily.com]

- 8. This compound + Nab-Paclitaxel in Patients With Recurrent, Platinum-Resistant Ovarian Cancer: A Three-Arm, Randomized, Controlled, Open-Label Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

A Technical Deep Dive into the Initial Clinical Trial Findings for Relacorilant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relacorilant (CORT125134) is an investigational, non-steroidal, selective glucocorticoid receptor modulator (SGRM) being developed by Corcept Therapeutics.[1] It competitively antagonizes the glucocorticoid receptor (GR), thereby mitigating the effects of excess cortisol.[2] This mechanism of action holds therapeutic potential in a range of conditions, from endogenous hypercortisolism (Cushing's syndrome) to overcoming chemotherapy resistance in various cancers.[1][2] This technical guide provides an in-depth analysis of the initial clinical trial findings for this compound, focusing on its application in Cushing's syndrome, platinum-resistant ovarian cancer, and pancreatic cancer. The document details the experimental protocols of key clinical trials, presents quantitative data in a structured format, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Glucocorticoid Receptor Modulation

This compound functions as a competitive antagonist of the glucocorticoid receptor.[3] In normal physiology, cortisol binds to the GR, leading to the translocation of the cortisol-GR complex into the nucleus, where it regulates the transcription of various genes.[2] In pathological states characterized by excess cortisol, such as Cushing's syndrome, or in the tumor microenvironment, this signaling can promote cell survival and resistance to apoptosis.[4][5]